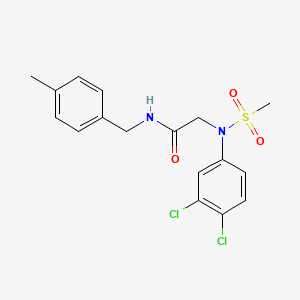
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochloride, also known as 4F-Phenylpiracetam, is a synthetic compound that belongs to the class of nootropic drugs. It is a derivative of piracetam, a well-known cognitive enhancer. 4F-Phenylpiracetam has gained popularity in the scientific community due to its potential cognitive and memory-enhancing effects.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam is not fully understood. However, it is believed to work by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain. These neurotransmitters are involved in various cognitive processes such as memory, learning, and attention.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam may increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons. It may also increase the levels of ATP in the brain, which is the primary energy source for brain cells.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam in lab experiments is its potential cognitive and memory-enhancing effects. It may also have neuroprotective effects, making it useful for studying neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam involves the reaction of 4-fluoroacetophenone with 4-morpholinylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with phenyl magnesium bromide to obtain 1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam.
科学研究应用
1-(4-fluorophenyl)-4-(2-phenyl-4-morpholinyl)-1-butanone hydrochlorideacetam has been extensively studied for its potential cognitive and memory-enhancing effects. Studies have shown that it may improve cognitive function, memory, and learning ability in rodents. It has also been shown to increase attention, motivation, and focus in humans. Furthermore, it may have neuroprotective effects and could potentially be used to treat neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2.ClH/c21-18-10-8-16(9-11-18)19(23)7-4-12-22-13-14-24-20(15-22)17-5-2-1-3-6-17;/h1-3,5-6,8-11,20H,4,7,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCVEKSVCTUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)


![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)
![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)

![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)